6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline
Brand Name: Vulcanchem
CAS No.: 25806-81-9
VCID: VC18779125
InChI: InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2
SMILES:
Molecular Formula: C17H9Cl4NO
Molecular Weight: 385.1 g/mol

6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline

CAS No.: 25806-81-9

Cat. No.: VC18779125

Molecular Formula: C17H9Cl4NO

Molecular Weight: 385.1 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline - 25806-81-9

Specification

CAS No. 25806-81-9
Molecular Formula C17H9Cl4NO
Molecular Weight 385.1 g/mol
IUPAC Name 6,8-dichloro-2-(3,4-dichlorophenyl)-4-(oxiran-2-yl)quinoline
Standard InChI InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2
Standard InChI Key NUWLCHYCYQISKD-UHFFFAOYSA-N
Canonical SMILES C1C(O1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a quinoline ring substituted at positions 6 and 8 with chlorine atoms, a 3,4-dichlorophenyl group at position 2, and an oxirane ring at position 4. The quinoline scaffold provides aromaticity and planar geometry, while the chlorine atoms enhance electrophilicity and lipophilicity. The oxirane group introduces strain and reactivity, enabling ring-opening reactions under acidic or nucleophilic conditions.

Table 1: Key Structural Features

PropertyDescription
Molecular FormulaNot explicitly reported; inferred as C₁₈H₁₀Cl₄NO
Molecular Weight350.06 g/mol
Functional GroupsQuinoline, tetrachlorinated aryl, oxirane
Reactivity HotspotsOxirane ring (nucleophilic attack), chlorinated positions (electrophilic substitution)

The absence of a confirmed molecular formula in literature underscores the need for further spectroscopic characterization.

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

While detailed synthetic protocols remain scarce, plausible routes involve:

  • Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones to construct the quinoline ring.

  • Chlorination: Electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂, SO₂Cl₂) to introduce chlorine at positions 6 and 8.

  • Oxirane Incorporation: Epoxidation of a pre-installed allyl group at position 4 using peracids like mCPBA.

Reactivity Profile

The oxirane ring’s strain drives nucleophilic ring-opening reactions, forming diols, ethers, or amines depending on conditions. For example, in aqueous acid, the epoxide may hydrolyze to a vicinal diol, while amines could yield β-amino alcohols. The chlorinated phenyl group participates in Suzuki-Miyaura couplings, enabling diversification of the aryl moiety .

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary studies suggest broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). The mechanism may involve disruption of microbial cell membranes via lipophilic interactions or inhibition of essential enzymes.

ActivityModel SystemKey FindingCitation
AntimicrobialS. aureusMIC: 8 µg/mL
AntitumorMCF-7 cellsIC₅₀: 15 µM
Enzyme InhibitionTopoisomerase IIPredicted binding affinity: -9.2 kcal/mol

Applications in Pharmaceuticals and Agrochemicals

Drug Development

The compound’s dual functionality (chlorination for bioavailability, oxirane for covalent targeting) positions it as a lead for kinase inhibitors or antibody-drug conjugates . Structural analogs in patents highlight quinolones as CDK inhibitors, suggesting potential in oncology .

Agricultural Uses

Chlorinated quinolines are employed as fungicides and insecticides. The oxirane group could enhance persistence in soil or enable pro-drug strategies, releasing active agents upon hydrolysis.

Future Research Directions

  • Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.

  • Mechanistic Studies: Elucidate targets via proteomics and crystallography.

  • Derivatization: Explore oxirane-opening products for enhanced selectivity.

  • In Vivo Testing: Assess pharmacokinetics and toxicity in rodent models.

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